molecular formula C13H8Cl2F3NO3 B7791080 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester CAS No. 157951-17-2

4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester

Cat. No.: B7791080
CAS No.: 157951-17-2
M. Wt: 354.10 g/mol
InChI Key: IWOBRKCTJNSYMM-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a dichlorophenyl group and a trifluoromethyl group, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the dichlorophenyl and trifluoromethyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl and trifluoromethyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester stands out due to its unique combination of functional groups. Similar compounds include other isoxazole derivatives and compounds with dichlorophenyl or trifluoromethyl groups. The presence of both dichlorophenyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO3/c1-2-21-12(20)9-10(19-22-11(9)13(16,17)18)8-6(14)4-3-5-7(8)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOBRKCTJNSYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151010
Record name Ethyl 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157951-17-2
Record name Ethyl 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157951-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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